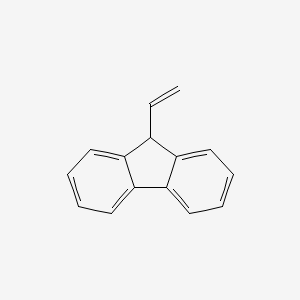

9-Vinyl-9H-fluorene

Description

9H-Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The 9-position of fluorene is highly reactive, enabling diverse functionalization to create derivatives with tailored properties for applications in organic electronics, pharmaceuticals, and materials science . This article focuses on comparing 9-substituted fluorenes, emphasizing substituent effects on properties and applications.

Properties

Molecular Formula |

C15H12 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

9-ethenyl-9H-fluorene |

InChI |

InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-11H,1H2 |

InChI Key |

RURJJBCHSMJLJT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Vinyl-9H-fluorene typically involves the vinylation of fluorene. One common method is the reaction of fluorene with vinyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 9-Vinyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 9-ethyl-9H-fluorene.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

Oxidation: 9-Fluorenone or 9-carboxyfluorene.

Reduction: 9-Ethyl-9H-fluorene.

Substitution: Various halogenated fluorenes.

Scientific Research Applications

9-Vinyl-9H-fluorene is a fluorene derivative with a vinyl group that has a wide array of applications in scientific research, industry, and potentially in biology and medicine. The presence of the vinyl group imparts unique chemical reactivity and properties to the compound, making it valuable for various synthetic and industrial applications, setting it apart from its analogs.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex organic molecules and polymers. Its applications span across various scientific disciplines:

- Chemistry As a building block for synthesizing complex organic molecules and polymers. It has been used in the construction of enantioenriched 9H-fluorene frameworks through asymmetric vinylogous Michael addition to nitroolefins .

- Biology Derivatives are explored for potential biological activities, including antimicrobial and anticancer properties. For example, the 9H-fluoren-9yl vinyl ether derivative SAM461 inhibits Vibrio campbellii bioluminescence .

- Medicine It is under investigation for use in drug development and as a component in pharmaceutical formulations.

- Industry Used in the production of high-performance materials, including optoelectronic devices and organic light-emitting diodes (OLEDs). Also, it is used to create fluorene VoltageFluors (fVFs), which are less phototoxic voltage indicators useful for reporting cardiac action potential kinetics .

Case Studies

- Antimicrobial Evaluation of Fluorenyl-hydrazinthiazoles Derivatives :

- Several new fluorenyl-hydrazinthiazoles derivatives were synthesized and evaluated for their antimicrobial activity .

- Specific compounds synthesized include Ethyl {2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}acetate, 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole, and 4-{2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}benzonitrile .

- Fluorene VoltageFluors (fVFs) for Voltage Imaging :

- Nonlinear Optical (NLO) Behavior of Fluorene-Based Chromophores :

- Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation pathway showed significant enhancement of hyperpolarizability compared to those with a "nonlinear" conjugation path .

- The hyperpolarizability values of the new series measured using hyper-Rayleigh scattering exceeded the apparent limit set by the latter set of fluorene-based chromophores .

Mechanism of Action

The mechanism of action of 9-Vinyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The vinyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis of 9-Substituted Fluorene Derivatives

Halogen-Substituted Derivatives

Halogenation at the 9-position introduces electronegative groups that alter electronic properties and enhance reactivity in cross-coupling reactions:

- 9-Bromo-9H-fluorene (C₁₃H₉Br, MW 245.12): Bromine increases molecular polarizability, making it a key intermediate for Suzuki-Miyaura couplings. Its UV/Visible spectrum shows a redshift compared to unsubstituted fluorene due to extended conjugation .

- 9-Chloro-9-phenyl-9H-fluorene (C₁₉H₁₃Cl, MW 276.76): The chloro-phenyl group enhances steric bulk, improving thermal stability for pharmaceutical intermediates (purity ≥99%, moisture ≤0.5%) .

Applications : Halogenated derivatives are pivotal in synthesizing complex organic molecules for optoelectronics and drug development.

Alkyl- and Aryl-Substituted Derivatives

Alkyl/aryl groups modulate solubility and steric effects:

- 9,9-Dimethyl-9H-fluorene (C₁₅H₁₄, MW 194.27): The dimethyl group increases hydrophobicity, enhancing solubility in organic solvents. Used in polymer matrices for OLEDs .

- 9-(4-Bromophenyl)-9-phenyl-9H-fluorene (C₂₅H₁₇Br, MW 397.31): Bulky aryl groups extend π-conjugation, improving charge transport in organic semiconductors .

Applications : These derivatives are foundational in organic light-emitting devices (OLEDs) and phototransistors due to their tunable electronic properties .

Unsaturated and Conjugated Substituents

Unsaturated groups introduce reactivity and electronic diversity:

- 9-Methylene-9H-fluorene (Dibenzofulvene) (C₁₄H₁₀, MW 178.23): The exocyclic double bond enables Diels-Alder reactions and polymerization, serving as a diene in click chemistry .

- 9-[(2E)-3-(2-Nitrophenyl)-2-propen-1-ylidene]-9H-fluorene (C₂₂H₁₅NO₂, MW 325.37): The propenylidene-nitrophenyl system exhibits strong absorption in visible spectra, relevant for photochromic materials .

Applications: These compounds are utilized in photoresponsive materials and as monomers for conductive polymers.

Oxygen-Containing Derivatives

Oxygen functionalization introduces polarity and hydrogen-bonding capacity:

- Fluorene-9-methanol (C₁₄H₁₂O, MW 196.24): The hydroxymethyl group facilitates derivatization into esters or ethers, critical for pharmaceutical intermediates (e.g., risperidone analogs) .

- 9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene (C₂₉H₂₄Cl₂O₂, MW 475.41): Chloroethoxy chains enhance solubility in polar solvents, enabling applications in liquid crystals .

Applications : Oxygenated derivatives are prominent in drug synthesis and specialty materials.

Data Tables: Structural and Functional Comparison

Biological Activity

9-Vinyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : C13H10

- Molecular Weight : 166.22 g/mol

-

Structural Representation :

The vinyl group attached to the fluorene core enhances its reactivity and interaction with biological molecules, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of fluorene, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. A notable study synthesized several derivatives from 9-fluorenone and evaluated their antimicrobial activity using the agar well diffusion method. The results demonstrated that some derivatives had considerable inhibition zones against pathogens like Proteus mirabilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and cytotoxicity assays against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). A particular study highlighted that certain synthesized compounds derived from fluorene exhibited binding interactions with dihydrofolate reductase (DHFR), a target implicated in cancer cell proliferation. The compounds showed promising cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .

Case Studies

- Antibacterial Activity Against Vibrio Species :

- Cytotoxicity Against Cancer Cell Lines :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.